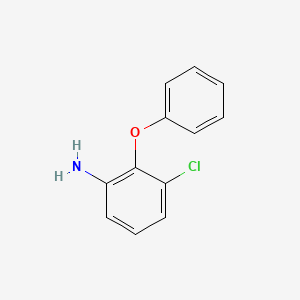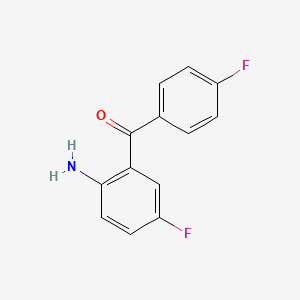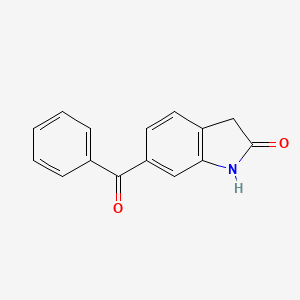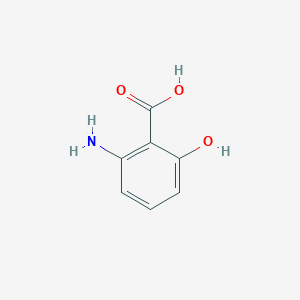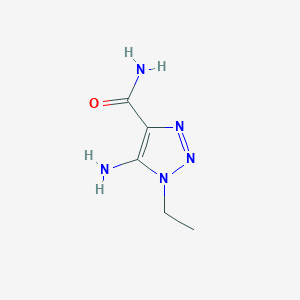
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole
Vue d'ensemble
Description
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a carboxyphenyl group and a mercapto group
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-carboxyphenyl substituted porphyrins, have been reported to exhibit anti-hiv-1 activities . These compounds inhibit HIV-1 virus entry, suggesting that their primary targets could be the proteins involved in this process .
Mode of Action
Based on the reported activities of structurally similar compounds, it can be inferred that these compounds may interact with their targets and induce changes that inhibit the entry of hiv-1 virus . The specific interactions and resulting changes would need to be further investigated.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the entry of hiv-1 virus , suggesting that they may affect the pathways involved in viral entry and replication.
Result of Action
Structurally similar compounds have been reported to inhibit the entry of hiv-1 virus , suggesting that they may have antiviral effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-carboxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions. The reaction typically proceeds as follows:
Step 1: 4-Carboxyphenylhydrazine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbazate.
Step 2: The dithiocarbazate is then treated with sodium azide under acidic conditions to induce cyclization, forming the tetrazole ring.
Step 3: The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of advanced materials, such as sensors and catalysts, due to its ability to form stable complexes with metals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
- Tetra(4-carboxyphenyl)porphyrin
- 1,3,5-Tris(4-carboxyphenyl)benzene
Uniqueness
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is unique due to the presence of both a carboxyphenyl group and a mercapto group on the tetrazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of stable metal complexes, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFHEXRJFFDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545863 | |
| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23249-95-8 | |
| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole that make it suitable as a building block for metal-organic frameworks (MOFs)?
A1: this compound (CPMT) possesses two key functional groups that facilitate its incorporation into MOF structures:
- Mercapto group (-SH): This group can also participate in coordination with metal ions, offering versatility in MOF design. []
Q2: How does the Zn-MOF synthesized with CPMT catalyze the conversion of CO2?
A2: The Zn-MOF synthesized with CPMT, denoted as [Zn(CPMT)(bipy)]n (bipy = 4,4'-bipyridine), demonstrates excellent catalytic activity in the conversion of carbon dioxide (CO2) into cyclic carbonates. [] This activity stems from the following features:
- Dual Lewis acidic and basic sites: The Zn metal centers within the MOF act as Lewis acids, while the nitrogen atoms in CPMT and bipyridine ligands act as Lewis bases. These sites synergistically activate both the CO2 molecule and the epoxide reactant, facilitating their reaction. []
- High chemical stability: The robust framework of the Zn-MOF allows it to withstand the reaction conditions, maintaining its structural integrity and catalytic activity throughout the process. []
Q3: Has this compound been used to synthesize MOFs with other metals besides Zinc (Zn)?
A3: Yes, research indicates that this compound has been successfully used to synthesize MOF structures with other metals. For instance, a study reports the synthesis and crystal structure of a cadmium-based MOF, [Cd(C8H5N4O2S)2(C12H8N2)2], using CPMT as a ligand. [] This example highlights the versatility of CPMT in constructing diverse MOFs by coordinating with various metal centers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


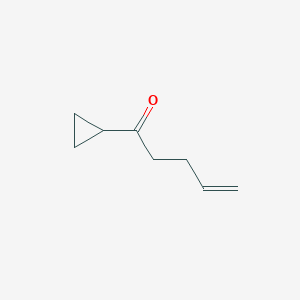
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)


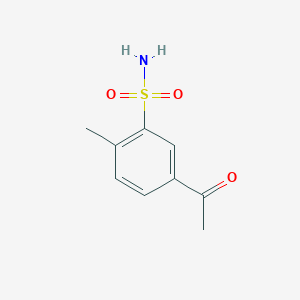
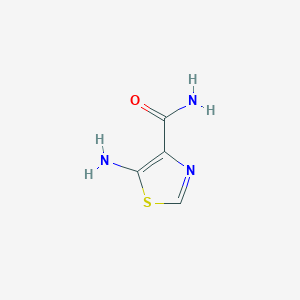

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
